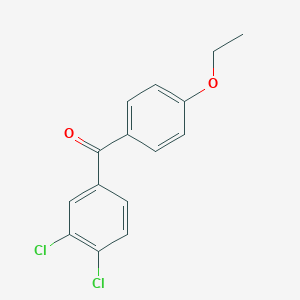

3,4-Dichloro-4'-ethoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWDFTJTHZVRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641759 | |

| Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106473-07-8 | |

| Record name | (3,4-Dichlorophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3,4 Dichloro 4 Ethoxybenzophenone

Established and Proposed Synthetic Routes

The synthesis of 3,4-Dichloro-4'-ethoxybenzophenone is primarily achieved through electrophilic aromatic substitution, with Friedel-Crafts acylation being the most prominent and established method. This approach allows for the direct formation of the diaryl ketone structure by coupling a dichlorinated benzoyl moiety with an ethoxy-substituted benzene (B151609) ring.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for synthesizing aromatic ketones. saskoer.caresearchgate.net The reaction involves the acylation of an aromatic ring, in this case, ethoxybenzene, with an acylating agent, typically an acyl chloride, in the presence of a catalyst. googleapis.com This method is advantageous because the electron-withdrawing nature of the resulting ketone group deactivates the product, preventing further acylation reactions. google.com

The principal route for synthesizing this compound involves the reaction of ethoxybenzene with 3,4-dichlorobenzoyl chloride. This reaction is a direct application of the Friedel-Crafts acylation mechanism. The 3,4-dichlorobenzoyl chloride acts as the electrophile precursor, which, upon activation by a catalyst, attacks the electron-rich ethoxybenzene ring. The ethoxy group is an ortho-, para-directing activator, leading to the substitution occurring predominantly at the para-position (position 4) due to steric hindrance at the ortho-positions, resulting in the desired 4'-ethoxy product.

A closely related synthesis is that of 4,4'-Dichlorobenzophenone, which is prepared by the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride. chemicalbook.com The conditions for this analogous reaction, often involving an aluminium chloride catalyst in a suitable solvent, provide a model for the synthesis of this compound. chemicalbook.com

The success of the Friedel-Crafts acylation heavily relies on the choice of the catalytic system. Lewis acids are the most common catalysts, as they activate the acyl chloride, making it a more potent electrophile. saskoer.ca

Traditional Lewis Acids : Aluminum trichloride (B1173362) (AlCl₃) is the most frequently used Lewis acid catalyst for these reactions. googleapis.comorgsyn.org It is effective but typically required in stoichiometric amounts because it complexes with the ketone product, which can complicate purification and lead to significant waste streams. researchgate.netorgsyn.org Other common Lewis acids include iron(III) bromide (FeBr₃) and tin(IV) chloride (SnCl₄). saskoer.caorgsyn.org

Modern and Reusable Catalysts : Research has focused on developing more environmentally friendly and reusable catalysts. Lanthanide triflates [e.g., Sc(OTf)₃] combined with lithium perchlorate (B79767) (LiClO₄) have been shown to be an effective, recoverable, and reusable catalytic system for Friedel-Crafts acylation, although they may work best with highly electron-donating aromatics. psu.edu Other solid acid catalysts, such as zinc oxide (ZnO) powder and crystalline aluminosilicates (zeolites), have also been explored. researchgate.netgoogle.com ZnO can facilitate the reaction under solvent-free conditions at room temperature and can be reused. researchgate.net Zeolites offer high selectivity and ease of separation from the reaction product. google.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Stoichiometric amounts, anhydrous solvent | High reactivity, widely applicable googleapis.comorgsyn.org | Generates significant waste, not reusable, sensitive to moisture orgsyn.org |

| Ln(OTf)₃-LiClO₄ | Catalytic amounts, nitromethane (B149229) solvent | Reusable, stable in water psu.edu | May have lower reactivity with less activated aromatics psu.edu |

| Zinc Oxide (ZnO) | Solvent-free, room temperature | Reusable, mild conditions, eco-friendly researchgate.net | Primarily demonstrated with activated and unactivated aromatics researchgate.net |

Alternative Synthetic Strategies and Chemo-selective Transformations

While Friedel-Crafts acylation is the dominant pathway, alternative strategies for forming diaryl ketones exist. One such method involves using amides as acylating agents in the presence of a Brønsted superacid like trifluoromethanesulfonic acid. nih.gov This approach circumvents the need for preparing acyl chlorides but requires specific amide substrates designed to weaken the strong C-N amide bond. nih.gov Another novel approach involves biocatalysis, using enzymes or DNA catalysts to perform Friedel-Crafts reactions under mild conditions, though this is a developing field. nih.gov These alternative methods are not yet established for the specific synthesis of this compound but represent potential future synthetic routes.

Precursor Synthesis and Intermediate Transformations

Preparation of Dichlorinated Benzoic Acid Derivatives

The key precursor for the acylation step is 3,4-dichlorobenzoyl chloride. This intermediate is typically prepared from 3,4-dichlorobenzoic acid.

Synthesis of 3,4-Dichlorobenzoic Acid : There are several documented methods for synthesizing 3,4-dichlorobenzoic acid. One common laboratory method involves the chlorination of p-chlorobenzoic acid using antimony pentachloride at high temperatures in a sealed tube. prepchem.com The resulting product can be purified by recrystallization from dilute alcohol. prepchem.com An alternative, greener method involves the oxidation of 3,4-dichlorobenzyl alcohol using oxygen in the presence of a gold nanoparticle catalyst supported on titanium dioxide (Au NCs/TiO₂). chemicalbook.com

Conversion to 3,4-Dichlorobenzoyl Chloride : The conversion of 3,4-dichlorobenzoic acid to its more reactive acyl chloride derivative, 3,4-dichlorobenzoyl chloride, is a standard transformation. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂). chemicalbook.com Another effective method involves treating the acid with oxalyl dichloride in a solvent like dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting 3,4-dichlorobenzoyl chloride is often used immediately in the subsequent Friedel-Crafts reaction without extensive purification. chemicalbook.com

Table 2: Synthesis of 3,4-Dichlorobenzoyl Chloride from 3,4-Dichlorobenzoic Acid

| Reagent | Solvent | Conditions | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None (neat) or inert solvent | Reflux | Common, effective method chemicalbook.com |

Formation of Acid Chloride Intermediates

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation, for which 3,4-Dichlorobenzoyl chloride is a critical intermediate. This acid chloride is prepared from its corresponding carboxylic acid, 3,4-Dichlorobenzoic acid.

The conversion of 3,4-Dichlorobenzoic acid to 3,4-Dichlorobenzoyl chloride is a standard procedure in organic synthesis. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction with oxalyl chloride is generally carried out in an inert solvent like dichloromethane at room temperature. chemicalbook.com The byproducts of this reaction, carbon dioxide and hydrogen chloride, are gaseous, which simplifies purification.

Alternatively, thionyl chloride can be employed, sometimes without a solvent, by refluxing the mixture. uni-stuttgart.de After the reaction is complete, excess thionyl chloride can be removed by distillation.

The precursor, 3,4-Dichlorobenzoic acid, can be synthesized through various methods. One approach involves the direct chlorination of p-chlorobenzoic acid at high temperatures in a sealed tube with a catalyst like antimony pentachloride. prepchem.com Another method is the oxidation of 3,4-dichlorotoluene.

Synthesis of Ethoxy-Substituted Benzene Precursors

The second key component for the final Friedel-Crafts acylation is the ethoxy-substituted benzene, specifically ethoxybenzene (phenetole). The most common and effective method for preparing ethoxybenzene is the Williamson ether synthesis. pbworks.comvedantu.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a typical procedure, phenol (B47542) is first deprotonated with a strong base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide. pbworks.com This phenoxide ion then reacts with an ethyl halide, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to yield ethoxybenzene. pbworks.comresearchgate.net The reaction is often refluxed for a period to ensure completion. pbworks.com Due to the Sₙ2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The choice of solvent can vary, with acetonitrile (B52724) and N,N-dimethylformamide being common options. byjus.com

| Reactant 1 | Reactant 2 | Base | Product | Synthesis Method |

| Phenol | Ethyl Iodide | Sodium Hydroxide | Ethoxybenzene | Williamson Ether Synthesis |

Elucidation of Reaction Mechanisms and Stereochemical Considerations

The mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acid chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion (Cl₂C₆H₃CO⁺). libretexts.orgsigmaaldrich.com

Electrophilic Attack: The electron-rich ethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The ethoxy group is an activating, ortho-, para-directing substituent due to its ability to donate electron density to the aromatic ring through resonance. wisc.edu The attack occurs predominantly at the para position (4'-position) relative to the ethoxy group due to steric hindrance at the ortho positions. This regioselectivity leads to the desired 4'-ethoxy isomer as the major product. alexandonian.com

Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding this compound. The AlCl₄⁻ formed in the first step assists in this deprotonation, regenerating the AlCl₃ catalyst and releasing HCl. libretexts.org

Stereochemical Considerations: The final product, this compound, is an achiral molecule. The synthetic pathway does not involve the formation of any chiral centers, and therefore, stereochemical considerations are not a significant factor in this synthesis. alexandonian.com

Optimization of Synthetic Processes for Scalable Research Applications

For scalable research applications, optimization of the synthetic process is crucial to improve yield, purity, and efficiency while minimizing waste and cost.

Optimization of the Friedel-Crafts Acylation:

Catalyst: While aluminum chloride is a traditional catalyst, it is required in stoichiometric amounts because it complexes with the product ketone. sigmaaldrich.com For larger scale reactions, catalytic amounts of more active Lewis acids like iron(III) chloride (FeCl₃) or the use of solid-supported catalysts can be more efficient and environmentally benign. researchgate.netresearchgate.net Ionic liquids have also been explored as both the catalyst and solvent, offering advantages in terms of recyclability and high yields. rsc.org

Reaction Conditions: Temperature and reaction time are critical parameters. A multivariate analysis of similar reactions has shown that higher temperatures can be beneficial when using moderately active catalysts like FeCl₃. researchgate.netcapes.gov.br Microwave irradiation has also been shown to accelerate the reaction, leading to high yields in shorter times. rsc.org

Solvent: The choice of solvent is important. While traditional solvents like dichloromethane or 1,2-dichloroethane (B1671644) are common, greener alternatives are being investigated. wisc.edu

Optimization of Precursor Synthesis:

Williamson Ether Synthesis: To improve the rate of the Williamson ether synthesis, a catalytic amount of an iodide salt can be added if a less reactive alkyl halide (like an alkyl chloride) is used. byjus.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be made more efficient, cost-effective, and suitable for scalable production for research purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 4 Ethoxybenzophenone

Phosphorescence Spectroscopy for Triplet State Characterization and Emission Properties

No published studies or spectroscopic data are available for the phosphorescence properties of 3,4-Dichloro-4'-ethoxybenzophenone. Consequently, information regarding its triplet state energy levels, phosphorescence lifetime, quantum yield, and emission spectrum is currently unknown.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

There are no crystallographic reports for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. As a result, details on its crystal system, space group, unit cell dimensions, and intramolecular and intermolecular interactions in the solid state have not been determined.

Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 4 Ethoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic profile of 3,4-Dichloro-4'-ethoxybenzophenone. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the molecular properties of various organic compounds. epstem.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict a range of properties. epstem.net These properties include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in calculating electronic properties such as total energy, electronegativity, chemical hardness, and softness. epstem.net These parameters provide a quantitative measure of the molecule's reactivity and stability. bohrium.com The dipole moment can also be calculated, offering insights into the molecule's polarity and its interaction with solvents and other molecules. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govbohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. nih.gov

For this compound, the HOMO-LUMO gap can be calculated using DFT. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. The distribution of the HOMO and LUMO orbitals across the molecular structure indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. uq.edu.auajchem-a.com These methods allow for the study of the molecule's dynamic behavior, including the rotation around single bonds and the resulting changes in its three-dimensional shape. nih.gov

Conformational analysis helps to identify the most stable (lowest energy) conformations of the molecule. This is crucial as the biological activity and physical properties of a compound are often dependent on its preferred conformation. MD simulations can track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and the transitions between different conformational states. ajchem-a.com The Automated Topology Builder (ATB) can be used to develop molecular force fields necessary for such simulations. uq.edu.au

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. epstem.net For this compound, theoretical calculations can provide valuable information that aids in the interpretation of experimental spectra.

Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. epstem.netscispace.com This comparison helps in assigning the observed spectral bands to specific vibrational modes of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data. epstem.net

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. scispace.com The molecular electrostatic potential (MEP) surface can also be mapped, which visually represents the charge distribution and helps to identify the reactive sites of the molecule. scispace.com

| Spectroscopic Parameter | Computational Method | Information Gained |

| Vibrational Frequencies | DFT | Assignment of IR and Raman bands. |

| NMR Chemical Shifts | GIAO | Prediction and interpretation of ¹H and ¹³C NMR spectra. |

| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption spectra. |

| Charge Distribution | MEP | Identification of electrophilic and nucleophilic sites. |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. nih.govmdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. mdpi.com Computational studies can elucidate the step-by-step pathway of a reaction, including bond breaking and bond formation events. nih.gov This level of detail is often difficult to obtain through experimental methods alone. For instance, theoretical studies can shed light on mechanisms such as C-C bond cleavage or substitution reactions. mdpi.com

Investigation of Intermolecular and Intramolecular Interactions

Intramolecular interactions, such as hydrogen bonds or steric effects, can significantly influence the molecule's conformation and stability. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to investigate these interactions, including charge transfer between different parts of the molecule. bohrium.comresearchgate.net

Intermolecular interactions are key to understanding the properties of the bulk material, such as its crystal structure and melting point. nih.gov These interactions can include hydrogen bonding, halogen bonding (given the presence of chlorine atoms), and van der Waals forces. nih.gov Molecular dynamics simulations can be used to study how molecules of this compound interact with each other and with solvent molecules in a solution. nih.gov

Photophysical and Photochemical Properties of 3,4 Dichloro 4 Ethoxybenzophenone

Electronic Excitation and Emission Processes

The photophysical behavior of 3,4-Dichloro-4'-ethoxybenzophenone is governed by the electronic transitions within its chromophoric system, which is dominated by the carbonyl group and the substituted phenyl rings.

Like the parent benzophenone (B1666685), this compound possesses a ground singlet state (S₀). Upon absorption of UV radiation, it is promoted to an excited singlet state (S₁). Benzophenones are characterized by a very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity. edinst.com This high ISC rate is a hallmark of benzophenone derivatives and is attributed to the strong spin-orbit coupling facilitated by the carbonyl group.

The lowest excited singlet state (S₁) in benzophenones is typically of n-π* character, while a π-π* state lies slightly higher in energy. edinst.com The energy levels of these states, and consequently the photophysical pathways, are sensitive to the nature and position of substituents on the phenyl rings. The chlorine atoms on one ring and the ethoxy group on the other will modulate the energies of the S₁ and T₁ states. The triplet state (T₁) is of significant importance as it is the primary photoactive species in many reactions involving benzophenones, such as hydrogen abstraction and photosensitization. nih.govkfupm.edu.sa The energy level and lifetime of the T₁ state are crucial parameters determining its reactivity. nih.gov

The UV-Vis absorption spectrum of benzophenone derivatives typically displays two main types of electronic transitions: n-π* and π-π*. researchgate.netmdpi.com

n-π Transition:* This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band at longer wavelengths (typically in the 330-350 nm range for benzophenone in non-polar solvents). mdpi.compolymerinnovationblog.com

π-π Transition:* This is a symmetry-allowed transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. This transition is much more intense and occurs at shorter wavelengths (around 250 nm for benzophenone). mdpi.compolymerinnovationblog.com

The presence of substituents alters the energies of these transitions. The two chlorine atoms on the 3 and 4 positions act as electron-withdrawing groups through induction and weak deactivating groups through resonance. The ethoxy group at the 4' position, conversely, is a strong electron-donating group through resonance. This substitution pattern creates a "push-pull" character, which can significantly affect the charge distribution in both the ground and excited states and thus the energies of the n-π* and π-π* transitions. The electron-donating ethoxy group is expected to cause a red shift (bathochromic shift) of the π-π* transition.

Influence of Solvent Environments on Photophysical Parameters

The solvent plays a critical role in modulating the photophysical properties of benzophenone derivatives due to differential stabilization of the ground and excited states. nih.govacs.org

The polarity of the solvent has a pronounced and differential effect on the n-π* and π-π* transitions. researchgate.netmdpi.com

n-π Transition:* In polar, protic solvents like ethanol, the non-bonding electrons of the carbonyl oxygen are stabilized through hydrogen bonding. This stabilization is more significant for the ground state than for the excited state, leading to an increase in the energy gap for the transition. Consequently, a shift to shorter wavelengths (a blue shift or hypsochromic shift) is observed for the n-π* absorption band. researchgate.net

π-π Transition:* The π-π* excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity leads to a greater stabilization of the excited state, resulting in a decrease in the transition energy. This manifests as a shift to longer wavelengths (a red shift or bathochromic shift) for the π-π* absorption band. researchgate.netmdpi.com

For this compound, the presence of the polarizable chloro and ethoxy groups would make these solvent effects particularly significant.

Table 1: Expected Solvent-Induced Shifts in Absorption Maxima of this compound

| Transition | Non-Polar Solvent (e.g., n-Heptane) | Polar Solvent (e.g., Ethanol) | Expected Shift |

| n-π | Longer Wavelength (e.g., ~340 nm) | Shorter Wavelength (e.g., ~330 nm) | Blue Shift (Hypsochromic) |

| π-π | Shorter Wavelength (e.g., ~280 nm) | Longer Wavelength (e.g., ~290 nm) | Red Shift (Bathochromic) |

Note: The wavelength values are illustrative and based on trends observed for substituted benzophenones. mdpi.com

The phenomenon of solvent-induced spectral shifts is known as solvatochromism. Benzophenone and its derivatives are known to exhibit solvatochromism. researchgate.netnih.gov The magnitude and direction of these shifts can provide insights into the changes in the dipole moment of the molecule upon excitation. For "push-pull" systems like this compound, a significant change in dipole moment upon excitation to the π-π* state is expected, leading to pronounced positive solvatochromism (a red shift with increasing solvent polarity).

In the case of emission, which for benzophenones is typically phosphorescence from the T₁ state at low temperatures, the solvent can also influence the emission maximum and the lifetime of the excited state. nih.gov Polar solvents can stabilize the triplet state, potentially leading to a red shift in the phosphorescence spectrum.

Excited State Dynamics, Radiative, and Non-radiative Lifetimes

The excited-state dynamics of benzophenones are dominated by non-radiative processes.

Intersystem Crossing (ISC): As mentioned, the S₁ to T₁ transition is extremely efficient and occurs on a picosecond timescale. nih.gov

Radiative Lifetime: The radiative decay from the S₁ state (fluorescence) is generally very weak due to the rapid ISC. The radiative decay from the T₁ state (phosphorescence) is spin-forbidden and therefore has a much longer intrinsic lifetime, often in the microsecond to millisecond range in rigid media at low temperatures. edinst.comnih.gov

Non-radiative Lifetime: The T₁ state can decay non-radiatively back to the S₀ ground state through intersystem crossing (T₁ → S₀). This process, along with quenching by other molecules (like oxygen), often determines the observed triplet lifetime in fluid solutions at room temperature. edinst.com The lifetime of the triplet state is a critical factor in its photochemical reactivity. Studies on other dichlorobenzophenones have shown that the triplet state dynamics can be complex and influenced by the crystalline environment. acs.org

For this compound, the specific lifetimes would depend on the interplay of the electronic effects of the substituents and the solvent environment. The heavy chlorine atoms could potentially enhance spin-orbit coupling, further increasing the rate of intersystem crossing.

Mechanisms of Photochemical Transformations and Photoreactivity

The photochemical transformations of this compound are governed by the inherent photoreactivity of the benzophenone chromophore, which is significantly influenced by the electronic effects of its substituents. The core mechanism initiates upon absorption of ultraviolet (UV) light, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁).

Benzophenones are well-known for their highly efficient intersystem crossing (ISC) from the initial excited singlet state (S₁) to a lower-energy triplet state (T₁). researchgate.net This process is a key feature of their photochemistry. The triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic ring system, making it a highly reactive species.

The principal photochemical reaction of the benzophenone triplet state is hydrogen abstraction from a suitable hydrogen donor molecule (R-H). researchgate.netgordon.edu This process results in the formation of a benzhydrol radical (also known as a ketyl radical) and a radical derived from the hydrogen donor (R•). In the case of this compound, the resulting ketyl radical would be 3,4-dichloro-α-(4-ethoxyphenyl)benzyl alcohol radical.

The subsequent fate of the ketyl radical depends on the reaction conditions and the nature of the hydrogen donor. Two ketyl radicals can dimerize to form a pinacol, in this instance, 1,2-bis(3,4-dichlorophenyl)-1,2-bis(4-ethoxyphenyl)ethane-1,2-diol. gordon.edu

Construction and Interpretation of Jablonski Diagrams

A Jablonski diagram provides a visual representation of the electronic and vibrational energy levels of a molecule and the transitions that can occur between them upon absorption of light. horiba.comwikipedia.org For this compound, the Jablonski diagram would be a modification of the well-established diagram for benzophenone. researchgate.netchempedia.info

The diagram is structured with energy on the vertical axis. The ground state (S₀), first excited singlet state (S₁), and first excited triplet state (T₁) are the key electronic states involved in the photochemistry of this compound. Each electronic state has multiple vibrational energy levels associated with it.

Key Transitions in the Jablonski Diagram for this compound:

Absorption (Excitation): The process begins with the absorption of a photon of UV light, causing the molecule to be promoted from the ground state (S₀) to an excited vibrational level of the first excited singlet state (S₁). This is a rapid process, occurring on the femtosecond timescale.

Vibrational Relaxation: The excited molecule quickly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

Internal Conversion (IC): While possible, internal conversion from S₁ back to S₀ is generally inefficient for benzophenones.

Intersystem Crossing (ISC): This is a highly efficient, non-radiative transition from the S₁ state to a higher vibrational level of the first triplet state (T₁). researchgate.net The spin-orbit coupling in benzophenones facilitates this spin-forbidden transition. The molecule then undergoes vibrational relaxation to the lowest vibrational level of the T₁ state.

Fluorescence: Radiative decay from the S₁ state back to the S₀ state results in the emission of a photon as fluorescence. However, due to the high efficiency of intersystem crossing, fluorescence from benzophenones is typically very weak.

Phosphorescence: From the T₁ state, the molecule can radiatively decay back to the S₀ state, emitting a photon in a process called phosphorescence. This transition is also spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence.

Photochemical Reaction: The long-lived triplet state (T₁) is the primary photoactive species. It can undergo chemical reactions, most notably hydrogen abstraction, as described in the previous section. researchgate.net This reaction pathway competes with phosphorescence.

Derivatives, Analogues, and Structure Property Relationships

Synthesis and Characterization of Substituted Benzophenone (B1666685) Analogues

The synthesis of benzophenone analogues is primarily achieved through Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. google.com Other methods, such as Suzuki coupling, offer pathways to more complex derivatives. researchgate.netnih.gov Characterization of these synthesized compounds typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their structure and purity.

The nature and position of halogen substituents on the benzophenone core significantly influence its properties. The synthesis of asymmetrically halogenated benzophenones allows for a detailed investigation of these effects. google.com For instance, the Friedel-Crafts reaction between a substituted benzoyl chloride and an aromatic substrate is a common route. The choice of reactants determines the final halogenation pattern. For example, reacting 3,4-dichlorobenzoyl chloride with a suitable aromatic compound can yield a range of di- and tri-halogenated analogues.

Table 1: Examples of Halogenated Benzophenone Analogues and Synthetic Routes

| Compound Name | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| 3,4-Dichlorobenzophenone | Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, Benzene (B151609) | nih.gov |

| 2,5-Dichloro-4'-phenoxybenzophenone | Friedel-Crafts Acylation | 2,5-Dichlorobenzoyl chloride, Diphenyl ether | prepchem.com |

| Asymmetric halogenated benzophenones | Friedel-Crafts Acylation | Halogenated benzoyl chlorides, Halogenated benzenes | google.com |

| 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene | Nucleophilic Aromatic Substitution | 3,4-Dichloronitrobenzene, 4-Chlorophenol | nih.gov |

The alkoxy group, such as the ethoxy group in 3,4-Dichloro-4'-ethoxybenzophenone, can be systematically varied to study its effect on the compound's properties. This includes changing the position of the alkoxy group on the phenyl ring and altering the length of the alkyl chain (e.g., from methoxy (B1213986) to butoxy). These modifications are often achieved by using substituted phenols or anisoles in Friedel-Crafts acylation reactions. For example, the synthesis of 4-methoxybenzophenone (B1664615) analogues can be accomplished by reacting a substituted benzoyl chloride with anisole.

The length and branching of the alkyl chain in the alkoxy group can influence the molecule's solubility, crystallinity, and interaction with its environment. researchgate.net Studies on phosphatidylcholine analogues containing benzophenone have demonstrated the synthesis of derivatives with varying alkyl chain lengths, which helps in understanding structure-property relationships in membrane-like environments. researchgate.net

A wide array of functional groups can be introduced onto the benzophenone scaffold to create analogues with diverse properties. These modifications can be made to explore their electronic and steric effects. Common synthetic strategies include:

Amination: Introduction of amine groups, for example, through regioselective amination using Buchwald conditions on a bromo-benzophenone intermediate. nih.gov

Hydroxylation: Fries rearrangement of phenyl benzoates is a classic method to produce hydroxybenzophenones. sigmaaldrich.cnnih.gov

Heterocyclic Conjugation: Benzophenone can be linked to various heterocyclic moieties like benzimidazoles or thiazoles. nih.gov This is often achieved by creating a benzophenone carboxylic acid analogue and then coupling it with the desired amino-heterocycle. nih.gov

Imination: The carbonyl group of benzophenone can be converted to an imine, which can serve as a protected form of an amine for further synthetic transformations, such as in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgrsc.org

Cycloalkylation: Introduction of strained rings like cyclopropyl (B3062369) groups has also been investigated. researchgate.net

Table 2: Examples of Benzophenone Analogues with Various Functional Groups

| Functional Group Introduced | Synthetic Strategy | Example Analogue | Reference |

|---|---|---|---|

| Amine | Regioselective amination (Buchwald) | Amine-containing benzophenones | nih.gov |

| Hydroxyl | Fries Rearrangement | Substituted hydroxybenzophenones | sigmaaldrich.cnnih.gov |

| Benzimidazole | Coupling and Cyclization | Benzophenone-benzimidazole analogues | nih.gov |

| Imine | Condensation with Amine | Substituted benzophenone imines | rsc.org |

| Cyclopropyl | Multi-step synthesis involving cyclopropyl precursors | p-Cyclopropylbenzophenone | researchgate.net |

Systematic Investigation of Substituent Effects on Chemical Reactivity and Stability

Substituents on the benzophenone rings can profoundly alter the compound's chemical reactivity and stability by modifying its electronic and steric properties. The carbonyl group and the two phenyl rings form a conjugated system, allowing electronic effects to be transmitted throughout the molecule. scialert.net

Electron-donating groups (like alkoxy and amino groups) increase the electron density in the aromatic rings and on the carbonyl oxygen, which can affect the rates of electrophilic aromatic substitution and the photochemical reactivity. scialert.netresearchgate.net Conversely, electron-withdrawing groups (like halogens and nitro groups) decrease the electron density, making the carbonyl carbon more electrophilic and influencing the molecule's reduction potential.

Studies on the hydrolysis of substituted benzophenone imines have shown a clear correlation between the electronic nature of the substituent and the reaction rate. rsc.org Neutral to slightly electron-withdrawing substituents were found to result in the highest hydrolysis rates. rsc.org In photochemistry, benzophenone is a classic photosensitizer that can abstract a hydrogen atom upon excitation. wikipedia.org However, certain substituents can alter this reactivity. For instance, some cyclopropyl-substituted benzophenones fail to undergo photoreduction, instead undergoing cis-trans isomerization due to the triplet energy being dissipated through fragmentation of the strained cyclopropane (B1198618) bond. researchgate.net

Correlation of Structural Modifications with Spectroscopic Signatures

The spectroscopic properties of benzophenone analogues are directly linked to their molecular structure. UV-visible, IR, and NMR spectroscopy are powerful tools for elucidating these correlations.

UV-Visible Spectroscopy: The absorption spectrum of benzophenone is sensitive to substitution. researchgate.net Substituents can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the n→π* transition of the carbonyl group is typically blue-shifted in polar solvents. researchgate.net The electronic nature of substituents significantly influences these shifts; electron-donating groups generally cause a red shift of the π→π* transitions. The solvent environment also plays a crucial role, with specific solvent-solute interactions often influencing absorbance energies more than just solvent polarity. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of benzophenones is the carbonyl (C=O) stretching vibration. Its frequency is sensitive to the electronic effects of the substituents on the phenyl rings. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups tend to decrease it due to increased conjugation and delocalization of the pi electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei. The substitution pattern on the aromatic rings creates distinct splitting patterns and chemical shifts. For example, the chemical shift of the carbonyl carbon is directly influenced by the electronic properties of the substituents on both rings.

Table 3: General Trends in Spectroscopic Signatures of Substituted Benzophenones

| Spectroscopic Technique | Observation | Correlation with Structure | Reference |

|---|---|---|---|

| UV-Visible | Shift in λmax | Electron-donating groups often cause a red shift; solvent polarity and specific interactions are influential. | researchgate.netnih.gov |

| Infrared (IR) | Change in C=O stretching frequency | Electron-withdrawing groups generally increase the frequency; electron-donating groups decrease it. | researchgate.net |

| NMR | Variation in chemical shifts | Reflects the electron density at different positions in the molecule, influenced by substituent electronic effects. | researchgate.net |

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Structure-property relationship (SPR) studies aim to establish a clear link between a molecule's chemical structure and its macroscopic properties, which is crucial for designing materials with specific functions. In non-biological contexts, these studies on benzophenone analogues are often focused on their use as UV absorbers, photoinitiators, and components in polymer chemistry. nih.gov

The substitution pattern on the benzophenone core is a decisive factor in determining properties like thermal stability and photostability. nih.govqucosa.de For instance, the vapor pressure of a benzophenone derivative, which dictates its potential for loss from a polymer matrix through evaporation, is highly dependent on its substitution. nih.gov

Studies on benzophenone-type UV filters have shown that the substitution pattern, rather than just the presence of certain functional groups, is the key factor influencing properties like environmental degradation. qucosa.de Hydroxyl groups, for example, are prevalent substituents that significantly influence both microbial biodegradation and endocrine activity. qucosa.de The position of these hydroxyl groups can dramatically alter the compound's properties. Similarly, the introduction of different substituents can be used to tailor the properties of benzophenones for specific applications, such as improving the solubility of monomers for the synthesis of Covalent Organic Frameworks (COFs). rsc.org These SPR studies are vital for developing predictive models, like quantitative structure-activity relationships (QSAR), to classify the properties of new and existing compounds more efficiently. qucosa.de

SPR in Relation to Photochemical Reactivity

The photochemical reactivity of benzophenone derivatives is fundamentally governed by the nature and position of their substituents, which modulate the energy levels and reactivity of the triplet state formed upon UV excitation. In this compound, the interplay between the electron-withdrawing chloro groups and the electron-donating ethoxy group is critical.

Effect of Ethoxy Substituent : The 4'-ethoxy group is an electron-donating group. Such groups can increase the electron density of the benzophenone system. In some derivatives, electron-donating groups have been shown to shift the absorption spectrum to longer wavelengths (a bathochromic shift) and can influence the energy of the triplet state. mdpi.com

Combined Influence and Reactivity : For this compound, the combination of these opposing electronic influences creates a "push-pull" system, although weaker than in specifically designed donor-acceptor dyes. The reactivity of the excited triplet state, particularly its ability to abstract a hydrogen atom from a suitable donor, is a key characteristic. acs.org The solvent environment also plays a crucial role; benzophenone derivatives generally show higher reactivity in nonpolar solvents compared to polar ones. acs.org It is hypothesized that in a polymer matrix, the polarity of the polymer itself would affect the photochemical kinetics in a manner similar to solvents. acs.org

A study on benzophenone derivatives with varying numbers of ketone groups and different electron-donating groups confirmed that such structural modifications significantly impact photochemical properties and photoreactivity. mdpi.com The specific substitution pattern in this compound suggests a tailored photochemical behavior, making it a candidate for applications where specific absorption and reactivity characteristics are required.

SPR in Material Science Applications (e.g., polymerization initiation)

Benzophenone and its derivatives are widely employed as Type II photoinitiators for UV curing and photopolymerization processes. scispace.comtcichemicals.com They function by absorbing UV light to form an excited triplet state, which then abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals that initiate polymerization. acs.orgtcichemicals.com

The structure of this compound is well-suited for this application. The efficiency of a photoinitiator depends on its UV absorption characteristics, the quantum yield of triplet formation, and the reactivity of the triplet state.

UV Absorption : The substitution pattern on the benzophenone core dictates the UV absorption spectrum. The presence of the ethoxy group and chlorine atoms will shift the absorption wavelengths compared to unsubstituted benzophenone, potentially allowing for better matching with the emission spectra of specific UV light sources like LEDs. researchgate.net

Initiation Efficiency : The rate of polymerization is influenced by the initiator's structure. For instance, studies on novel benzophenone derivatives have shown a direct link between the molecular structure, including the type and position of electron-donating groups, and the photoreactivity in initiating the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com Di-substituted compounds are often effective as photoinitiators, leading to the formation of cured films with good morphology. scispace.com

Below is an interactive table summarizing the properties of related benzophenone derivatives used as photoinitiators, which helps in understanding the expected performance of this compound.

| Compound | Substituents | Application | Key Finding | Reference |

| Dihydroxy Benzophenone Derivatives | Ester Groups | UV-Curable Coatings | Di-substituted derivatives act as effective photoinitiators. | scispace.com |

| Benzophenone-Triphenylamine Hybrids | Triphenylamine | LED Photopolymerization | Novel structures show high potential for industrial applications like 3D printing. | scispace.com |

| BPDM-D | Two Ketone Moieties, Diphenylamine Donor | Free Radical Photopolymerization | Exhibited higher thermal stability and reactivity compared to mono-ketone analogue. | mdpi.com |

| 4-Hydroxybenzophenone | Hydroxyl Group | Photoinitiator | A common Type II photoinitiator. | tcichemicals.com |

This table is based on data for related benzophenone structures to infer the potential properties of this compound.

SPR in Catalytic Activity

Beyond polymerization, the benzophenone scaffold is integral to the development of photocatalysts. The core photochemical process of forming an excited triplet state capable of hydrogen atom transfer (HAT) can be harnessed for various organic transformations.

A prominent example is the use of benzophenone derivatives in synergistic photocatalysis. Research has shown that a benzophenone derivative can act as a HAT photocatalyst that, upon photoexcitation, abstracts a hydrogen atom from a silane. acs.org This generates a silyl (B83357) radical, which can then participate in further catalytic cycles, such as nickel-catalyzed cross-electrophile coupling reactions. acs.org This strategy enables complex reactions like the 1,2-dicarbofunctionalization of olefins under mild conditions. acs.org

The efficiency of this compound in such a catalytic system would depend on:

Triplet State Energy : The energy of the excited triplet state must be sufficient to facilitate the desired bond-breaking or electron transfer event.

Redox Potentials : The oxidation and reduction potentials of the molecule are critical for its role in photoredox cycles.

Stability : The catalyst must be stable under the reaction conditions to allow for multiple turnovers.

The benzophenone scaffold has also been incorporated into more complex structures like Metal-Organic Frameworks (MOFs) to create solid-state catalysts, demonstrating its versatility. acs.org While not directly a catalyst in these systems, it can act as a crucial building block or an internal standard for analyzing reaction products. acs.org

Design Principles for Novel Benzophenone Scaffolds with Tunable Properties

The benzophenone framework is a versatile and ubiquitous scaffold in chemistry, lending itself to modification for a wide range of applications, from medicinal chemistry to materials science. nih.govrsc.org The design of novel benzophenone scaffolds with tunable properties relies on a deep understanding of structure-property relationships. The primary principle involves the strategic introduction of functional groups onto the phenyl rings to precisely control the molecule's electronic, photophysical, and steric properties.

Key design principles include:

Tuning Electronic Properties with Substituents : The most fundamental design principle is the use of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

EDGs (e.g., -OR, -NR2): These groups, like the ethoxy group in the target compound, increase the electron density of the aromatic system, affecting the HOMO-LUMO gap. mdpi.com They can shift absorption to longer wavelengths and are used to create donor-acceptor (D-A) structures when paired with an acceptor unit. mdpi.com

EWGs (e.g., -Cl, -CF3, -CN): These groups, like the chloro-substituents, lower the energy of the molecular orbitals. acs.org They can enhance properties like intersystem crossing and are crucial for tuning the electrochemical behavior of the molecule. mdpi.com

Controlling Steric Hindrance : The size and position of substituents can introduce steric hindrance, which influences molecular conformation and can prevent undesirable intermolecular interactions like aggregation-caused quenching in emissive materials. This is a key consideration in the design of benzophenone-based materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com

Extending Conjugation : Attaching other aromatic or conjugated systems to the benzophenone core can extend the π-conjugation of the molecule. This is a common strategy to red-shift the absorption and emission spectra and to enhance charge-transport properties in materials used for electronics.

Creating Donor-Acceptor (D-A) Architectures : A powerful design strategy involves connecting a donor moiety (like phenoxazine (B87303) or carbazole) to an acceptor moiety through the benzophenone scaffold. mdpi.com This approach is widely used to develop materials with specific photophysical properties, such as Thermally Activated Delayed Fluorescence (TADF), which is highly valuable for efficient OLEDs. mdpi.com

Incorporation into Larger Systems : The benzophenone scaffold can be used as a rigid building block to construct more complex molecular architectures. It has been used to create fluorescent chemosensors where ion binding to a receptor attached to the scaffold modulates the photophysical properties, enabling selective ion detection. rsc.org It also serves as a foundational structure for developing medicinal compounds where substitutions on the rings are optimized to interact with specific biological targets. nih.govrsc.org

The table below illustrates how these design principles are applied to achieve specific functionalities in novel benzophenone scaffolds.

| Design Principle | Application | Effect of Modification | Example Compound Class | Reference |

| Introduction of Donor/Acceptor Groups | OLED Emitters | Creates D-A structures, enables TADF, tunes emission color. | Benzophenone-Carbazole Hybrids | mdpi.com |

| Substitution with Halogens | Photocatalysis | Enhances intersystem crossing, modifies triplet state reactivity. | Chloro-substituted Benzophenones | acs.org |

| Attachment of Receptor Groups | Chemical Sensors | Enables selective ion binding, leading to a fluorescent response. | Imine-containing Benzophenone Scaffolds | rsc.org |

| Modification of Ring Substituents | Medicinal Chemistry | Varies biological activity by altering interactions with protein targets. | Functionalized Diphenyl Ketones | nih.govrsc.org |

By systematically applying these principles, chemists can design and synthesize novel benzophenone derivatives like this compound with properties precisely tailored for advanced applications.

Advanced Research Applications in Chemical Sciences

Role as Chemical Intermediates in Complex Organic Synthesis

The benzophenone (B1666685) framework is a cornerstone in synthetic organic chemistry, valued for its robust structure and versatile reactivity. While no direct synthesis pathways utilizing 3,4-Dichloro-4'-ethoxybenzophenone as an intermediate are documented in the available literature, the applications of analogous compounds suggest its potential utility.

Precursors for Advanced Pharmaceutical Intermediates

The synthesis of complex pharmaceutical agents often involves multi-step processes where halogenated benzophenones serve as key starting materials or intermediates. For instance, a structurally similar compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, is a known intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. google.com This highlights a plausible, though not documented, role for this compound as a precursor for other novel therapeutic agents. The presence of reactive chlorine atoms and the ethoxy group provides handles for further chemical modification. Similarly, other dichlorinated aromatic compounds are recognized as important intermediates for pharmaceuticals and other fine chemicals. google.com

Building Blocks for Agrochemical Development

Benzophenone derivatives have been explored for their bioactivity, forming the basis for new agrochemicals. Research into benzophenone hydrazone derivatives has shown that substitutions on the aromatic rings are critical for insecticidal activity. nih.gov Specifically, halogen atoms at the 4-position were found to be beneficial. nih.gov While this does not directly involve this compound, it underscores the principle that the substitution pattern on the benzophenone core is crucial for developing active agrochemical compounds. Another related compound, 3,4-dichlorophenoxyacetic acid, is a widely used herbicide, demonstrating the utility of the 3,4-dichloro substitution pattern in agrochemicals. nih.gov

Exploration in Materials Science and Polymer Chemistry

The photophysical properties of the benzophenone moiety make it a valuable component in materials science, particularly in the realm of polymers. Benzophenone itself is a classic phosphor with high efficiency in intersystem crossing, a property that is exploited in various applications. mdpi.com

Development as Photopolymerization Initiators

Benzophenone and its derivatives are widely used as photoinitiators for UV-curing processes in inks, coatings, and adhesives. nih.gov Upon absorption of UV light, they can initiate polymerization reactions in monomers like acrylates. nih.govnih.gov Extensive research has focused on creating novel photoinitiators by modifying the benzophenone scaffold to improve efficiency, migration stability, and absorption at different wavelengths, such as for use with LED light sources. nih.govrsc.org Studies on substituted benzophenones show that the type and position of substituents have a remarkable effect on the molecule's photochemistry. tandfonline.com Although this compound is not specifically named in these studies, its core structure is emblematic of a Type II photoinitiator.

Incorporation into Functional Polymers and Composites

Beyond their role as initiators, benzophenone derivatives are incorporated into polymer backbones or side chains to create functional materials. The highly twisted geometry of the benzophenone framework can reduce intermolecular interactions, which is a desirable property in materials for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com Benzophenone-based molecules have been designed as emitters and hosts in OLED devices. mdpi.com Furthermore, benzophenone derivatives are used as UV absorbing agents to protect plastics from degradation, although this application can be accompanied by concerns about their biological activity. nih.gov There is no specific research detailing the incorporation of this compound into polymers or composites.

Catalytic Applications and Ligand Design

The use of this compound in catalysis or as a ligand for metal catalysts is not reported in the scientific literature. However, the broader field of organometallic chemistry often utilizes aromatic compounds with specific electronic and steric properties as ligands to tune the activity and selectivity of metal centers. Known biologically active benzophenone derivatives have been synthesized using catalytic methods, such as the photocatalytic oxidation of benzylic C-H bonds, but this involves the synthesis of the benzophenone rather than its use as a catalyst or ligand. researchgate.net

Investigation as Ligands in Organometallic Catalysis

Currently, there is a lack of specific, published research investigating this compound directly as a ligand in organometallic catalysis. The core structure of benzophenone can be modified to act as a ligand, but dedicated studies focusing on this particular substituted version for catalytic applications are not prominent in the available scientific literature. Its precursor, 3,4-Dichlorobenzophenone, is noted in chemical databases, but its primary role is not defined as a catalytic ligand. nih.gov

Role in Organocatalysis and Acid-Base Catalysis

The investigation into the role of this compound in organocatalysis or as an acid-base catalyst is not a well-documented area of research. While ketones can participate in certain catalytic cycles, there are no specific studies highlighting this compound's efficacy or application as an organocatalyst. The synthesis of related compounds, such as 5-bromo-2-chloro-4'-ethoxy benzophenone, involves the use of catalysts like silica (B1680970) gel-loaded aluminum trichloride (B1173362) for Friedel-Crafts acylation, but in this context, the benzophenone derivative is the product, not the catalyst. google.com

Applications in Dye Chemistry and Colorants

The structural backbone of this compound, a diaryl ketone, is found in various classes of dyes. However, the specific applications for this exact compound are limited and often theoretical or related to its potential as a synthetic intermediate.

Development and Study of Acid Nitro Dyestuffs

There is no direct evidence of this compound being used in the development of acid nitro dyestuffs. However, related chemical structures that contain nitro groups are pivotal in this field. For instance, compounds like 3-Nitro-4-Chloro Benzophenone serve as dye intermediates. shubhamspecialty.com Furthermore, precursors such as 3,4-Dichloro-5-nitrobenzoic acid are noted for their application in the synthesis of dyes. nih.govbiosynth.com The potential for this compound to be used in this area would likely require its nitration to introduce the necessary chromophoric nitro group, but studies detailing such a process for dye creation are not available.

Interactions with Natural and Synthetic Polymeric Materials

Specific research detailing the interactions of this compound with natural and synthetic polymeric materials is not extensively covered in the literature. Benzophenone itself is widely used as a photoinitiator for UV-curing applications in polymer chemistry, where it promotes cross-linking. While it is plausible that this compound could function similarly, dedicated studies on its performance, efficiency, and interaction mechanisms with specific polymers are not publicly documented.

Emerging Research Areas and Potential Future Applications in Chemical Synthesis and Materials

The primary and most documented role of this compound is as a chemical intermediate. Its future applications likely lie in the expansion of its use as a building block for more complex and high-value molecules.

The synthesis of this compound and its analogs is a subject of research, aiming for more efficient and environmentally friendly methods. For example, patents describe the synthesis of the related 5-bromo-2-chloro-4'-ethoxy benzophenone via a Friedel-Crafts reaction, highlighting efforts to improve yield and reduce waste. google.com

Its potential future applications are intrinsically linked to the products that can be synthesized from it. As a precursor, it could be instrumental in developing:

Pharmaceuticals: Benzophenone derivatives are scaffolds for various biologically active compounds. The specific substituents of this compound could be leveraged to synthesize novel drug candidates. researchgate.net

Agrochemicals: Similar to pharmaceuticals, the synthesis of new pesticides and herbicides can originate from versatile intermediates like this.

Advanced Materials: As a derivative of benzophenone, it could be explored for applications in photochemistry and polymer science, potentially leading to new photoinitiators or polymeric materials with tailored properties.

The synthesis of its parent acid, 3,4-Dichlorobenzoic acid, has been optimized using green chemistry principles, which could be adapted for the large-scale production of its derivatives, including this compound. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of 3,4-Dichloro-4'-ethoxybenzophenone?

- Answer : The compound has the molecular formula C₁₅H₁₂Cl₂O₂ , a molecular weight of 295.17 g/mol , and a CAS number 106473-07-8 . Key structural features include two chlorine atoms at the 3,4-positions of one phenyl ring and an ethoxy group at the 4'-position of the second phenyl ring. Characterization typically involves NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC for purity validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step approach is often used:

Friedel-Crafts acylation : Reacting 4-ethoxybenzoyl chloride with dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Chlorination : Electrophilic substitution using Cl₂ or SO₂Cl₂ to introduce chlorine at the 3,4-positions.

Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions .

Q. How can researchers purify this compound after synthesis?

- Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is effective. Purity is confirmed via melting point analysis (expected range: ~120–125°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Answer : Key variables include:

- Catalyst loading : Reducing AlCl₃ from stoichiometric to catalytic amounts (e.g., 10 mol%) with microwaves or ultrasound to enhance efficiency.

- Chlorination selectivity : Using N-chlorosuccinimide (NCS) in acetic acid to target the 3,4-positions exclusively.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution kinetics.

Reaction monitoring via TLC or in-situ IR helps identify intermediates and optimize stepwise conditions .

Q. What analytical techniques resolve contradictions in spectral data for halogenated benzophenones?

- Answer : Discrepancies in NMR chemical shifts (e.g., chlorine-induced deshielding) can be addressed by:

- 2D NMR (COSY, HSQC) : Assigning proton-carbon correlations to confirm substituent positions.

- X-ray crystallography : Definitive structural elucidation for crystalline derivatives.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict and validate spectral patterns .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound analogs?

- Answer : Systematic SAR studies show:

- Chlorine placement : 3,5-dichloro substitution (vs. 3,4-) reduces steric hindrance, enhancing receptor binding in antimicrobial assays.

- Ethoxy vs. morpholinomethyl groups : Ethoxy improves lipophilicity (logP ~3.5), whereas morpholinomethyl derivatives (e.g., 2,4-dichloro-4'-morpholinomethyl benzophenone) exhibit stronger enzyme inhibition due to hydrogen bonding .

Q. What computational methods predict the environmental fate of this compound?

- Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Molecular dynamics simulations can model adsorption on indoor surfaces (e.g., silica or cellulose), revealing persistence in particulate phases. Experimental validation via GC-MS quantifies degradation products in simulated sunlight/oxidant systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.